N,N'-bis[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-1H-pyrazole-3,5-dicarboxamide
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Overview
Description
N~3~,N~5~-BIS[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing three carbon atoms and two adjacent nitrogen atoms. This compound is particularly interesting due to its unique structure, which includes multiple pyrazole rings and carboxamide groups, making it a versatile scaffold in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N3,N~5~-BIS[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE typically involves multi-step reactions starting from commercially available pyrazole derivatives. One common method involves the condensation of 1-methyl-1H-pyrazole-3,5-dicarboxylic acid with 1-(1,3-dimethyl-1H-pyrazol-4-yl)ethylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N3,N~5~-BIS[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole rings, especially at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N~3~,N~5~-BIS[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism by which N3,N~5~-BIS[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis .
Comparison with Similar Compounds
Bis(pyrazolyl)methanes: These compounds also contain multiple pyrazole rings and exhibit similar reactivity and applications.
Pyrazole-based ligands: Used in coordination chemistry and catalysis, sharing structural similarities with N3,N~5~-BIS[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE.
Uniqueness: N3,N~5~-BIS[1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-1H-PYRAZOLE-3,5-DICARBOXAMIDE is unique due to its specific arrangement of pyrazole rings and carboxamide groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H28N8O2 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
3-N,5-N-bis[1-(1,3-dimethylpyrazol-4-yl)ethyl]-1-methylpyrazole-3,5-dicarboxamide |
InChI |
InChI=1S/C20H28N8O2/c1-11(15-9-26(5)23-13(15)3)21-19(29)17-8-18(28(7)25-17)20(30)22-12(2)16-10-27(6)24-14(16)4/h8-12H,1-7H3,(H,21,29)(H,22,30) |
InChI Key |
BZIPLKSJJQJHMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(C)NC(=O)C2=CC(=NN2C)C(=O)NC(C)C3=CN(N=C3C)C)C |
Origin of Product |
United States |
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